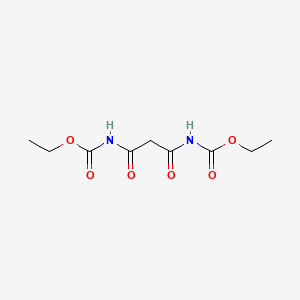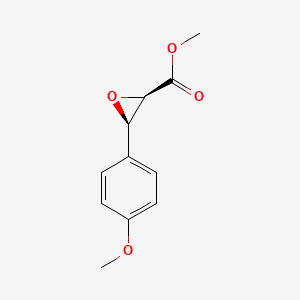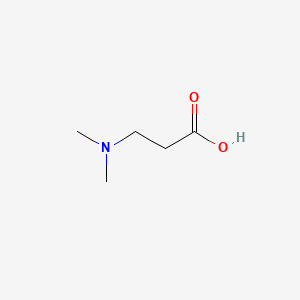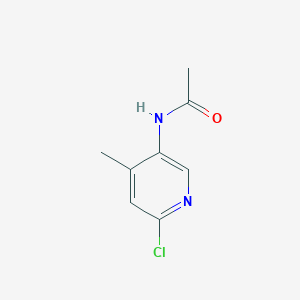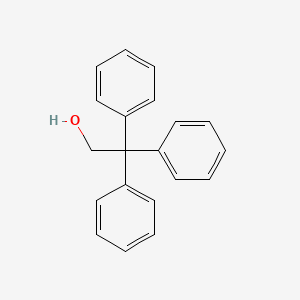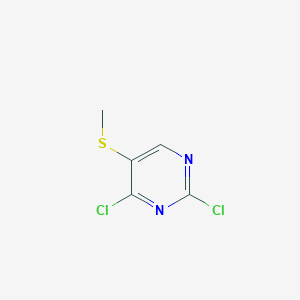
3-フェノキシ安息香酸メチル
概要
説明
Methyl 3-phenoxybenzoate is a chemical compound that is structurally related to various benzoate esters. While the provided papers do not directly discuss methyl 3-phenoxybenzoate, they do provide insights into similar compounds and their properties, which can be extrapolated to understand methyl 3-phenoxybenzoate.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of phenols or benzoic acids. For instance, the synthesis of trifluoromethylbenzo[b]furans from phenols is achieved via direct ortho functionalization using extended Pummerer reaction, which could be a potential method for synthesizing derivatives of methyl 3-phenoxybenzoate . Another related synthesis involves palladium-catalyzed cycloisomerization of phenols followed by acid-catalyzed allylic isomerization or nucleophilic substitution . These methods highlight the potential pathways that could be adapted for the synthesis of methyl 3-phenoxybenzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-phenoxybenzoate can be complex, with extensive intermolecular hydrogen bonding as seen in the crystal structure of methyl 4-hydroxybenzoate . Bismuth tris(3-methylbenzoate) showcases a coordination number of 9 for bismuth atoms, indicating a potential for complex molecular geometries in related compounds .
Chemical Reactions Analysis
The reactivity of benzoate esters can be inferred from the transformation of the methylthio group in trifluoromethylbenzo[b]furans to increase the diversity of the compounds . Additionally, the ionization of hydroxybenzoates by free electron transfer suggests that the position of the hydroxy group can significantly affect the product distribution and stability of the resulting radical cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-phenoxybenzoate can be deduced from studies on similar compounds. For example, the experimental and computational analysis of methyl 4-hydroxybenzoate provides insights into its vibrational spectra and chemical quantum parameters, which could be relevant for understanding the properties of methyl 3-phenoxybenzoate . The antioxidant activity of methyl-3,4-dihydroxybenzoate indicates that the presence of hydroxy groups in benzoate esters can confer significant biological activity .
科学的研究の応用
薬理活性
3-フェノキシ安息香酸メチル: は、その潜在的な薬理活性が研究されています。この化合物の誘導体、例えば 2-シアノプロプ-2-イル 3-フェノキシ安息香酸 は、ペルオキシソーム増殖因子活性化受容体γ (PPAR-γ) アゴニスト活性 を示すことが期待されています。 この活性は、PPAR-γがグルコースと脂質代謝の調節に重要な役割を果たしており、糖尿病治療の標的となるため重要です . さらに、これらの誘導体は、グルコキナーゼ の活性化と タンパク質の糖化 の阻害が可能なことが判明しており、これは糖尿病の管理と疾患に関連する合併症の予防に重要な要素です .
抗糖化特性
3-フェノキシ安息香酸メチル 誘導体の抗糖化特性は特に注目に値します。糖化とは、糖分子が酵素を介さないでタンパク質や脂質に結合するプロセスであり、老化や様々な慢性疾患に寄与する機能不全の分子をもたらすことがよくあります。 このプロセスを阻害することで、3-フェノキシ安息香酸メチルの誘導体は、年齢関連疾患の進行を遅らせ、糖尿病などの疾患の管理を改善するために使用できる可能性があります .
生物活性分子の合成
この化合物は、生物活性分子の合成における前駆体として機能します。その誘導体は合成され、抗酸化、抗炎症、抗アレルギー、免疫調節、心臓血管、抗菌作用を含む生物活性が研究されています。 この幅広い潜在的な用途は、ジフェニルオキシドフラグメントを含む化合物の構造的特徴と特性に起因しています .
環境への応用
環境科学では、3-フェノキシ安息香酸メチル は、細菌培養による有機化合物の鉱物化に関連する研究に関与しています。研究によると、特定の細菌の共培養は、関連する化合物である 3-フェノキシ安息香酸を代謝および鉱物化することができることが示されています。 このプロセスは、環境における合成有機化合物の生分解に重要です .
作用機序
Target of Action
Methyl 3-phenoxybenzoate, also known as 2-cyanoprop-2-yl 3-phenoxybenzoate, primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a type of nuclear receptor that plays a crucial role in regulating fatty acid storage and glucose metabolism . Glucokinase, on the other hand, is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
Methyl 3-phenoxybenzoate acts as an agonist to PPAR-γ, meaning it binds to this receptor and activates it . This activation can lead to various downstream effects, including the regulation of fatty acid storage and glucose metabolism . Additionally, this compound is capable of activating glucokinase, which can enhance the conversion of glucose to glucose-6-phosphate, a key step in the glycolysis pathway . It also exhibits the ability to inhibit protein glycation .
Biochemical Pathways
The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate affects several biochemical pathways. The activation of PPAR-γ can lead to increased fatty acid storage and improved glucose metabolism . The activation of glucokinase enhances the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions .
Result of Action
The activation of PPAR-γ and glucokinase by Methyl 3-phenoxybenzoate leads to molecular and cellular effects such as improved glucose metabolism, increased fatty acid storage, and inhibition of protein glycation . These effects could potentially be beneficial in the management of conditions like diabetes, where glucose metabolism is impaired .
Safety and Hazards
将来の方向性
The broad spectrum of indications for compounds containing a diphenyloxide fragment is a result of their structural features and properties . It seemed worthwhile to synthesize and study the activity of 3-phenoxybenzoic acid derivatives for diabetes development targets such as peroxisome proliferator-activated receptor (PPAR) and AMP-activated kinase (AMPK) and their antiglycating properties .
特性
IUPAC Name |
methyl 3-phenoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMDCSPTJONPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198825 | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50789-43-0 | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50789-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050789430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-phenoxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAU2SS7PED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is methyl 3-phenoxybenzoate formed during acrinathrin degradation in soil?
A: The research indicates that methyl 3-phenoxybenzoate is not directly formed from acrinathrin. Instead, it's a product of a multi-step degradation pathway. Acrinathrin undergoes hydrolytic cleavage near the cyano group, leading to the formation of 3-phenoxybenzaldehyde cyanohydrin. This compound then loses hydrogen cyanide, yielding 3-phenoxybenzaldehyde. Oxidation of this aldehyde produces 3-phenoxybenzoic acid, which upon decarboxylation, likely forms methyl 3-phenoxybenzoate. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



